methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate
Description
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived compound featuring a 2-methylbenzoyl substituent at the 4-position and a methyl ester group at the 2-position of the pyrrole ring.
Properties
IUPAC Name |
methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-3-4-6-11(9)13(16)10-7-12(15-8-10)14(17)18-2/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVCUIOPHSVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methylbenzoyl chloride with methyl 4-amino-1H-pyrrole-2-carboxylate under N-acylation conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrole ring and substituents in methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate are susceptible to oxidation. For similar pyrrole derivatives, oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions typically lead to functional group transformations. For example:
-
Benzoyl group oxidation : The 2-methylbenzoyl substituent may oxidize to form carboxylic acid derivatives, altering the compound’s electronic properties.
-
Pyrrole ring oxidation : The aromatic pyrrole ring could undergo partial oxidation, though this is less common compared to substituent reactions.
Reduction Reactions
Reduction of the benzoyl group is plausible using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . Such reactions may convert the benzoyl group to a benzyl alcohol, depending on steric and electronic factors.
Substitution Reactions
The pyrrole ring’s nitrogen and aromaticity enable electrophilic substitution. Substituents like halogens or nitro groups may replace existing hydrogens under acidic conditions (e.g., using HNO₃ or Br₂ ). The 2-position’s methyl ester group could also participate in nucleophilic reactions, though steric hindrance may limit reactivity.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic medium, elevated temperature | Oxidized benzoyl/carboxylic acid derivatives |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvent (e.g., THF) | Benzyl alcohol derivatives |
| Substitution | Electrophiles (Br₂, NO₂⁻) | Acidic catalyst (e.g., H₂SO₄) | Halogenated/nitrated pyrrole derivatives |
Spectroscopic Data
For structural confirmation, ¹H NMR and ¹³C NMR are critical tools. The methyl ester group (δ ~3.7–3.8 ppm) and aromatic protons (δ ~7.0–8.5 ppm) provide diagnostic signals. The benzoyl carbonyl group typically resonates around δ ~190 ppm in ¹³C NMR .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm molecular formulas. For example, analogous compounds like methyl 4-benzoyl-1H-pyrrole-2-carboxylate show calculated HRMS values matching observed fragments .
Comparative Reactivity with Analogous Compounds
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate is part of the pyrrole family, which is known for its significant biological activity. Pyrrole derivatives exhibit a wide range of pharmacological properties, including:
- Antimicrobial Activity : Various studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The presence of the pyrrole ring enhances the interaction with microbial targets, making these compounds promising candidates for developing new antimicrobial agents.
- Antitumor Agents : Pyrrole derivatives have been investigated for their potential as antitumor agents. The ability of these compounds to inhibit cellular processes involved in tumor growth has been documented, with some derivatives showing selective cytotoxicity towards cancer cells .
- Neuropharmacological Applications : Some studies suggest that pyrrole-based compounds can modulate neurotransmitter systems, which may be beneficial in treating neurological disorders. For example, certain derivatives have been explored for their effects on serotonin and norepinephrine receptors, indicating potential use in managing depression and anxiety .
Material Science
The unique electronic properties of this compound make it suitable for applications in material science:
- Organic Electronics : Pyrrole derivatives are used in the development of organic semiconductors and conductive polymers. Their ability to form stable π-conjugated systems allows them to be employed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Sensors : The compound's ability to interact with various analytes makes it a candidate for use in chemical sensors. Its incorporation into sensor devices can enhance sensitivity and selectivity for detecting specific ions or molecules .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis:
- Building Block for Synthesis : It can be utilized as a precursor for synthesizing more complex pyrrole derivatives through various chemical transformations. For instance, it can undergo reactions such as nucleophilic substitutions or cyclizations to yield novel compounds with enhanced biological activities .
- Regioselective Synthesis : The compound has been employed in regioselective synthesis protocols that allow for the efficient production of trisubstituted pyrroles, which are valuable in pharmaceutical chemistry due to their diverse biological activities .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study demonstrated its efficacy as an antimicrobial agent, where various derivatives were synthesized and screened against bacterial strains, showing promising results with zones of inhibition comparable to standard antibiotics .
- Another research focused on synthesizing tetrasubstituted pyrrole mimetics using this compound as a starting material. These mimetics exhibited significant binding affinity toward protein targets, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzoyl group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the pyrrole ring can participate in π-π stacking interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the benzoyl group or pyrrole ring, influencing physicochemical and biological properties:
Substituent Variations on the Benzoyl Group
- Methyl 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylate (Target Compound): Substituents: 2-Methyl group (electron-donating). Molecular Weight: 243.26 g/mol (calculated).
Variations on the Pyrrole Ring
- Chiral Heterotriarylmethanes (): Examples: (S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(phenyl)methyl)-1H-pyrrole-2-carboxylate (3c). Features: Chiral centers introduced via spirocyclic phosphoric acid catalysis, achieving up to 88% enantiomeric excess. Applications: Potential in asymmetric synthesis and drug discovery .
Physicochemical Properties
Table 1: Comparative Data for Selected Compounds
Biological Activity
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring substituted with a methyl group and a benzoyl group at the 4-position. Its molecular formula is , and its structure contributes to its reactivity and biological activity.
Biological Activities
The compound exhibits several significant biological activities:
- Antimicrobial Properties : It has demonstrated potent antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The activity tends to increase with specific substitutions, such as the introduction of methoxy groups .
- Anticancer Activity : Research indicates that derivatives of this compound can activate apoptotic pathways in cancer cells. For instance, certain pyrrole derivatives have shown the ability to impair melanoma cell viability by restoring p53 functions, which are crucial for tumor suppression .
- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity by forming stable complexes. This mechanism is critical in its application as a therapeutic agent.
The mechanism of action for this compound involves:
- Binding to Biological Macromolecules : The compound can form hydrogen bonds and π-stacking interactions with proteins, influencing their function and stability.
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes, it may block their function, which is particularly relevant in disease contexts like cancer and infections.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other pyrrole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | Benzoyl group at 4-position | Lacks methyl substitution on the benzene ring |
| Methyl 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate | Chlorine substitution on benzene | Exhibits different electronic properties due to chlorine |
| Methyl 5-methyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate | Additional methyl group at position 5 | Potentially enhanced lipophilicity |
| Methyl 4-nitrobenzoyl-1H-pyrrole-2-carboxylate | Nitro substitution on benzene | Increased reactivity due to electron-withdrawing nitro group |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study reported that synthesized derivatives of pyrrole exhibited good antibacterial and antifungal activity, emphasizing the role of structural modifications in enhancing efficacy .
- Anticancer Investigation : Research on tetrasubstituted pyrrole derivatives revealed their potential in disrupting protein-protein interactions involved in cancer cell regulation, particularly through modulation of the p53 pathway .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions significantly influence biological activity, guiding future drug design efforts aimed at optimizing potency and selectivity against target diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
